molecular formula C16H15NO4S2 B11409912 N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B11409912
M. Wt: 349.4 g/mol
InChI Key: VWJWBRLETAMJPU-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxido group: This step involves the oxidation of the thiophene ring using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using methoxybenzene and suitable catalysts.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.

    Reduction: Metal hydrides, hydrogen gas with catalysts, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of specific enzymes involved in disease progression or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group but different core structures.

    Sulfonyl derivatives: Compounds with the sulfonyl group attached to different aromatic or heterocyclic rings.

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-methoxyphenyl)-2-thiophenecarboxamide is unique due to its combination of structural features, including the thiophene ring, dioxido group, methoxyphenyl group, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H15NO4S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H15NO4S2/c1-21-14-6-4-12(5-7-14)17(13-8-10-23(19,20)11-13)16(18)15-3-2-9-22-15/h2-10,13H,11H2,1H3

InChI Key

VWJWBRLETAMJPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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